HAT Catalytic Domain Inhibition vs. Bromodomain Binding: Mechanistic Differentiation of CBP/p300-IN-17 from I-CBP112 and CCS1477
CBP/p300-IN-17 inhibits the histone acetyltransferase (HAT) catalytic domain of EP300, directly blocking acetyl-CoA-dependent acetylation, whereas I-CBP112 and Inobrodib (CCS1477) bind the bromodomain (BRD) and disrupt acetyl-lysine-mediated protein interactions without inhibiting enzymatic activity [1][2]. This mechanistic distinction is experimentally confirmed by a 2.0 Å co-crystal structure of CBP/p300-IN-17 bound to the EP300 HAT active site (PDB: 7VHZ), which shows the (2R)-pyrrolidine-2-carboxamide scaffold occupying the acetyl-CoA substrate pocket [3]. In contrast, I-CBP112 binds the CBP bromodomain with a Kd of 151 nM and p300 bromodomain with a Kd of 167 nM, leaving HAT activity intact . Inobrodib (CCS1477) binds p300 and CBP bromodomains with Kd values of 1.3 nM and 1.7 nM respectively, with 170/130-fold selectivity over BRD4 bromodomain (Kd = 222 nM) [4].
| Evidence Dimension | Target domain engagement (HAT catalytic vs. bromodomain) and binding mode |
|---|---|
| Target Compound Data | EP300 HAT domain catalytic inhibition; IC50 = 0.18 µM (EP300 HAT enzymatic assay); 2.0 Å co-crystal structure (PDB 7VHZ) showing acetyl-CoA site occupancy |
| Comparator Or Baseline | I-CBP112: CBP BRD Kd = 151 nM, p300 BRD Kd = 167 nM (no HAT inhibition); Inobrodib (CCS1477): p300 BRD Kd = 1.3 nM, CBP BRD Kd = 1.7 nM (no HAT inhibition) |
| Quantified Difference | Targets HAT catalytic domain vs. bromodomain — fundamentally different pharmacological mechanism; HAT IC50 = 0.18 µM vs. no HAT inhibition by BRD binders |
| Conditions | EP300 HAT enzymatic assay (recombinant EP300 HAT domain) for CBP/p300-IN-17; Bromodomain Kd determined by biolayer interferometry (BLI) or BROMOscan for comparators |
Why This Matters
A researcher seeking to block acetyltransferase enzymatic activity must select a HAT inhibitor such as CBP/p300-IN-17 rather than a bromodomain agent, as these inhibitor classes produce distinct cellular phenotypes and target engagement profiles.
- [1] Kanada R, Kagoshima Y, Asano M, et al. Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. Bioorg Med Chem Lett. 2022;66:128726. PMID: 35413416. View Source
- [2] Lasko LM, et al. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. 2017;550(7674):128-132. PMID: 28953875. Reports A-485 with >1000-fold selectivity over other HATs. View Source
- [3] PDB 7VHZ: Takahashi M, Hanzawa H. Crystal structure of EP300 HAT domain in complex with compound 7. 2.0 Å resolution. DOI: 10.2210/pdb7vhz/pdb. View Source
- [4] CellCentric. Inobrodib (CCS1477) Pharmacology Summary. Kd = 1.3 nM (p300), 1.7 nM (CBP), 222 nM (BRD4). >170-fold selectivity over BRD4. View Source
